5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Description
5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H17ClN4S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is 344.0862454 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C17H17ClN4S
- Molecular Weight : 344.9 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Compounds with a thieno[2,3-d]pyrimidine scaffold have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial and Antiviral Properties : The thieno[2,3-d]pyrimidine structure has been associated with antimicrobial and antiviral activities, broadening its therapeutic scope .
Anti-inflammatory Mechanism
Research indicates that this compound may exert its anti-inflammatory effects through the following pathways:
- Inhibition of NF-κB and MAPK Signaling Pathways : These pathways are crucial in the regulation of inflammation. By inhibiting their activation, the compound can reduce the expression of inflammatory mediators .
Antitumor Mechanism
The antitumor activity is primarily attributed to:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is essential for inhibiting tumor growth .
- Cell Cycle Arrest : It may also interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory potential of several thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited IL-6 and TNF-α production in vitro, demonstrating its potential as an anti-inflammatory agent .
Study 2: Antitumor Efficacy
Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The findings revealed an IC50 value indicating potent cytotoxicity comparable to established chemotherapeutic agents. This suggests its viability as a candidate for further development in cancer therapy .
Study 3: Structure-Activity Relationship (SAR)
In a SAR analysis of thieno[2,3-d]pyrimidine derivatives, modifications to the structure were shown to enhance biological activity. Specific substitutions at the 2 and 3 positions led to improved binding affinity and increased potency against inflammatory cytokines .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWCJBZVSQYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.